1,7-Dihydroxy-6,8-dimethyl-3H-phenoxazin-3-one
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Overview
Description
1,7-Dihydroxy-6,8-dimethyl-3H-phenoxazin-3-one is a phenoxazine derivative. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound, like other phenoxazines, has significant potential in various scientific and industrial fields.
Preparation Methods
The synthesis of 1,7-Dihydroxy-6,8-dimethyl-3H-phenoxazin-3-one involves several steps. One common method includes the condensation of appropriate phenolic compounds under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the correct formation of the phenoxazine ring . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,7-Dihydroxy-6,8-dimethyl-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents and conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,7-Dihydroxy-6,8-dimethyl-3H-phenoxazin-3-one has numerous applications in scientific research:
Chemistry: It is used as a photoredox catalyst in various organic reactions.
Biology: The compound has been studied for its potential antioxidant and antimicrobial properties.
Medicine: Research has shown its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the production of dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of 1,7-Dihydroxy-6,8-dimethyl-3H-phenoxazin-3-one involves its interaction with molecular targets within cells. It can act as an electron donor or acceptor, facilitating redox reactions. This property is crucial for its role as a photoredox catalyst and its potential anticancer activity . The compound can interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1,7-Dihydroxy-6,8-dimethyl-3H-phenoxazin-3-one is unique compared to other phenoxazine derivatives due to its specific functional groups and their positions on the phenoxazine ring. Similar compounds include:
Actinomycin D: Known for its strong antitumor properties.
Nile Blue: Used as a dye in various applications.
Nile Red: Another dye with applications in biological staining. These compounds share the phenoxazine core but differ in their functional groups and specific applications.
Properties
CAS No. |
37167-47-8 |
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Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
1,7-dihydroxy-6,8-dimethylphenoxazin-3-one |
InChI |
InChI=1S/C14H11NO4/c1-6-3-9-14(7(2)13(6)18)19-11-5-8(16)4-10(17)12(11)15-9/h3-5,17-18H,1-2H3 |
InChI Key |
AYCDUKGAFOTMKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1O)C)OC3=CC(=O)C=C(C3=N2)O |
Origin of Product |
United States |
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